4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid
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Overview
Description
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with 4-methoxy-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-chloro-2-(4-carboxy-2-methylphenyl)benzoic acid.
Reduction: Formation of 4-hydroxy-2-(4-methoxy-2-methylphenyl)benzoic acid.
Substitution: Formation of 4-amino-2-(4-methoxy-2-methylphenyl)benzoic acid or 4-thio-2-(4-methoxy-2-methylphenyl)benzoic acid.
Scientific Research Applications
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of chloro and methoxy substituents on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 4-Chloro-2-methoxybenzoic acid
- 4-Methoxy-2-methylbenzoic acid
Uniqueness
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid is unique due to the combination of chloro, methoxy, and methyl groups on the benzene ring. This specific arrangement of substituents can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-(4-methoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-11(19-2)4-6-12(9)14-8-10(16)3-5-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDWCHGSMUPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689979 |
Source
|
Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-14-2 |
Source
|
Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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